N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide
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Overview
Description
N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide: is an organic compound that features both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide likely involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a suitable amine with a carboxylic acid or its derivative (e.g., an acid chloride).
Esterification: The hydroxyl group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods would typically involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the alkene group.
Reduction: The amide and ester groups can be reduced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) for alkene oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for reducing amides and esters.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) for ester hydrolysis.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine:
Pharmaceuticals: Potential use as a drug precursor or active pharmaceutical ingredient.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The ester and amide groups can undergo hydrolysis, releasing active metabolites that exert their effects.
Comparison with Similar Compounds
N-(Acetyloxy)-N-(prop-2-en-1-yl)hexanamide: Similar structure but lacks the alkene group.
N-(Acetyloxy)-N-(prop-2-en-1-yl)pent-5-enamide: Similar structure with a shorter carbon chain.
Uniqueness:
- The presence of both ester and amide groups in N-(Acetyloxy)-N-(prop-2-en-1-yl)hex-5-enamide makes it unique in terms of reactivity and potential applications.
- The alkene group adds another dimension to its chemical behavior, allowing for additional types of reactions.
Properties
CAS No. |
77413-80-0 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[hex-5-enoyl(prop-2-enyl)amino] acetate |
InChI |
InChI=1S/C11H17NO3/c1-4-6-7-8-11(14)12(9-5-2)15-10(3)13/h4-5H,1-2,6-9H2,3H3 |
InChI Key |
BSHFOKDJFBLSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(CC=C)C(=O)CCCC=C |
Origin of Product |
United States |
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